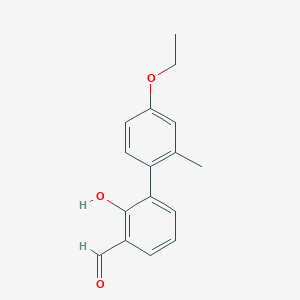
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-(2,4-DMPF)), is an organic compound that has a wide range of applications in organic synthesis, analytical chemistry, and medicinal chemistry. 6-(2,4-DMPF) is a white solid, with a melting point of 115-117°C and a boiling point of 271-273°C. It is soluble in alcohols, chloroform, and ethyl acetate, and insoluble in water.
Wissenschaftliche Forschungsanwendungen
6-(2,4-DMPF) is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and medicinal chemistry. In organic synthesis, 6-(2,4-DMPF) is used as a starting material for the synthesis of various compounds, such as drugs, pesticides, and fragrances. In analytical chemistry, it is used as a reagent for the analysis of various compounds. In medicinal chemistry, it is used as a starting material for the synthesis of various drugs.
Wirkmechanismus
6-(2,4-DMPF) is an organic compound that is used in a variety of scientific research applications. The mechanism of action of 6-(2,4-DMPF) is not well understood. However, it is believed to act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to act as an antioxidant, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-DMPF) are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 6-(2,4-DMPF) has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2,4-DMPF) in laboratory experiments include its low cost, availability, and stability. In addition, 6-(2,4-DMPF) is relatively non-toxic and has a low melting point, which makes it easy to handle and store. The main limitation of 6-(2,4-DMPF) is its lack of solubility in water, which limits its use in some experiments.
Zukünftige Richtungen
Future research on 6-(2,4-DMPF) should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should focus on the development of more efficient synthesis methods for 6-(2,4-DMPF). Finally, further research should focus on the development of new methods for the analysis and quantification of 6-(2,4-DMPF).
Synthesemethoden
6-(2,4-DMPF) can be synthesized by the reaction of 2,4-dimethoxyphenol and formic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-12(14(8-11)19-2)13-5-3-4-10(9-16)15(13)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRYZRNROKGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685238 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258633-07-6 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)


![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)






